molecular formula C15H20BrNO3 B8711333 tert-Butyl ((3-(3-bromophenyl)oxetan-3-yl)methyl)carbamate

tert-Butyl ((3-(3-bromophenyl)oxetan-3-yl)methyl)carbamate

Cat. No.: B8711333
M. Wt: 342.23 g/mol
InChI Key: CFGHPLZJNWDFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C15H20BrNO3

Molecular Weight

342.23 g/mol

IUPAC Name

tert-butyl N-[[3-(3-bromophenyl)oxetan-3-yl]methyl]carbamate

InChI

InChI=1S/C15H20BrNO3/c1-14(2,3)20-13(18)17-8-15(9-19-10-15)11-5-4-6-12(16)7-11/h4-7H,8-10H2,1-3H3,(H,17,18)

InChI Key

CFGHPLZJNWDFJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(COC1)C2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-[3-(3-Bromophenyl)oxetan-3-yl]acetic acid (840 mg, 2.789 mmol) was dissolved in tert-butanol (8 mL) and triethylamine (310.5 mg, 427.7 μL, 3.068 mmol) was added followed by diphenylphosphoryl azide (844.3 mg, 661.2 μL, 3.068 mmol). Heat at 80° C. for 4 hours. The reaction was allowed to cool and the solvent removed under reduced pressure. Ethyl acetate was added and the organic layer was washed with 5% citric acid soln, NaHCO3 (sat. aq. soln.) and brine. The organics were dried over MgSO4, filtered and the solvent removed under reduced pressure. The crude product was pre-adsorbed onto silica and purified (Companion, 40 g) eluting with 2.5-50% EtOAc:Petrol ether to give tert-butyl N-[[3-(3-bromophenyl)oxetan-3-yl]methyl]carbamate as a white solid (433 mg, 45%).
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
427.7 μL
Type
reactant
Reaction Step Two

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